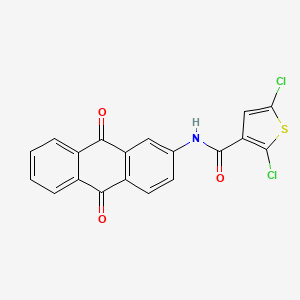
2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound is synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid ) with 1-aminoanthraquinone . The resulting product, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide , possesses an N, O-bidentate directing group , which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions .
Molecular Structure Analysis
The molecular formula of this compound is C19H17NO3 , with an average mass of approximately 702.835 Da . Its unique structure combines the anthraquinone nucleus with the chloroacetamide fragment, resulting in its distinct properties .
Chemical Reactions Analysis
Experimental testing has demonstrated that this compound exhibits antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis . These results align with predictions made using the computer program PASS . Further exploration is warranted to investigate its potential antitumor and antioxidant actions .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Routes and Characterization : This compound and its derivatives are synthesized through various routes, involving reactions with different reagents. Characterization techniques such as IR, NMR, Mass, and elemental analysis are employed to confirm their structures. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Evaluation and Docking Studies
Antimicrobial Evaluation : These compounds have been subjected to biological evaluation, particularly for antimicrobial activity. This includes testing against various bacteria and fungi, which is significant in the development of new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Molecular Docking Studies : The molecular docking studies are conducted to understand the interaction of these compounds with biological targets. Such studies are essential in drug design and development, providing insights into the binding affinities and modes of action (Talupur, Satheesh, & Chandrasekhar, 2021).
Cholinesterase Inhibition and Antioxidant Potential
- Cholinesterase Inhibitors and Antioxidants : Thiophene-2-carboxamide derivatives, similar in structure, have been explored for their potential as cholinesterase inhibitors and antioxidants. These properties are particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s (Kausar et al., 2021).
Antihyperlipidemic Potential
- Antihyperlipidemic Effects : Some derivatives of this compound have shown significant antihyperlipidemic effects in animal models. This includes the reduction of plasma triglycerides and cholesterol levels, indicating potential use in treating cardiovascular diseases (Shattat et al., 2013).
Other Potential Applications
Various Derivative Synthesis : The compound's derivatives have been synthesized and investigated for various potential applications, including as antimicrobial agents and in organic electronics. The versatility in derivative synthesis highlights the compound's adaptability for different scientific applications (Gouda, Berghot, Shoeib, & Khalil, 2010).
Electrochromic Materials : Derivatives of thiophene, similar to the core structure of this compound, are used in the synthesis of electrochromic materials. These materials change color when an electric charge is applied, useful in displays and smart windows (Tao et al., 2016).
Propiedades
IUPAC Name |
2,5-dichloro-N-(9,10-dioxoanthracen-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2NO3S/c20-15-8-14(18(21)26-15)19(25)22-9-5-6-12-13(7-9)17(24)11-4-2-1-3-10(11)16(12)23/h1-8H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNLEAXFTQZJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=C(SC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(Tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid](/img/structure/B2646515.png)
![N-[2-(dipropylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2646521.png)
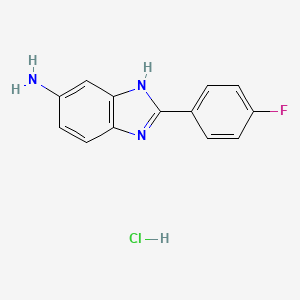

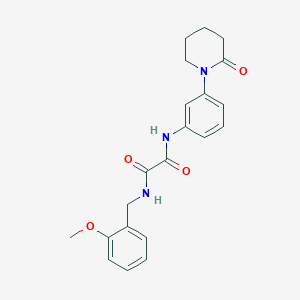
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2646527.png)
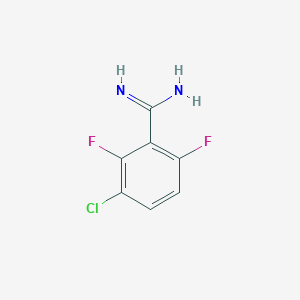

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2646531.png)
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(4-fluorobenzenesulfonyl)butanamide](/img/structure/B2646533.png)
![(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2646534.png)
![13-Propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2646535.png)
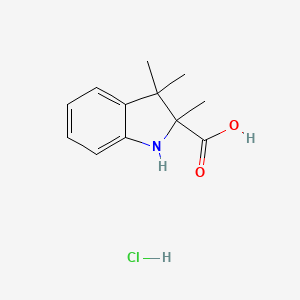
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2646537.png)
